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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide
CAS No.: 1094235-02-5
Cat. No.: B1519161

Get Quote

Introduction & Compound Significance

3-(2-Aminophenoxy)propanamide (CAS: 1094235-02-5) is a bifunctional aromatic ether
scaffold characterized by a primary aniline moiety and a terminal primary amide.[1] In medicinal
chemistry, this structure represents a "privileged fragment" capable of engaging targets via
hydrogen bonding (amide) and pi-stacking (aromatic ring), while offering a distinct vector for

elaboration (aniline amine).[1]

Key Applications

o Fragment-Based Drug Discovery (FBDD): Used as a low-molecular-weight probe (MW 180.
[1]21) to identify binding pockets in kinases, hydrolases, and HDACs.[1]

e PROTAC Linker Chemistry: The propanamide chain provides a stable, hydrophilic spacer,
while the aniline serves as a conjugation handle for E3 ligase ligands.[1]
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e Fluorescent Probe Synthesis: Precursor for photo-induced electron transfer (PeT) sensors
where the aniline nitrogen modulates fluorescence based on pH or metal binding.[1]

Physicochemical Profile

Property Value Relevance

] Ideal for Fragment Screening
Molecular Weight 180.21 g/mol

(<300 Da)
cLogP ~0.6 (Predicted) High Aqueous Solubility
- Weakly basic; uncharged at
pKa (Aniline) ~4.2 ) )
physiological pH
H-Bond Donors 3 (NHz2, NH) Critical for target engagement
H-Bond Acceptors 3(O,N, 0O Critical for target engagement

Pre-Assay Preparation & Stability (Protocol A)

Objective: Establish compound integrity and solubility limits before biological testing.[1]
Materials

e Compound: 3-(2-Aminophenoxy)propanamide (>98% purity).[1]

e Solvent: DMSO (anhydrous), PBS (pH 7.4).

e Instrument: HPLC-UV/Vis (Agilent 1200 or equivalent).

Protocol Steps

o Stock Preparation: Dissolve 1.80 mg of compound in 1.0 mL DMSO to create a 10 mM Stock
Solution. Vortex for 30 seconds.[1]

o Expert Insight: The primary amide can be susceptible to hydrolysis under extreme pH;
always store stocks in anhydrous DMSO at -20°C.[1]

e Aqueous Solubility Check: Dilute stock 1:100 into PBS (Final: 100 uM). Incubate for 2 hours
at RT.
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o Pass Criteria: No visible precipitation; HPLC peak area >95% of theoretical.[1]

o Oxidative Stability: The aniline group is sensitive to oxidation.[1] If the solution turns
brown/yellow, prepare fresh.[1]

Fragment Binding Assay: Surface Plasmon
Resonance (SPR) (Protocol B)

Objective: To detect low-affinity binding of the fragment to a target protein (e.g., a kinase or
protease).[1]

Rationale
As a fragment, 3-(2-Aminophenoxy)propanamide likely has a

in the mM to high uM range.[1] Direct binding assays like SPR are superior to enzymatic
inhibition assays for detecting these weak interactions.[1]

Workflow Diagram
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Click to download full resolution via product page

Figure 1: SPR Fragment Screening Workflow. Fast on/off rates are typical for this scaffold.[1]

Detailed Protocol

o Immobilization: Immobilize the target protein (e.g., p38 MAPK or Carbonic Anhydrase) on a
CMS5 sensor chip to ~3000 RU using standard amine coupling.[1]

o Critical Step: Ensure the target is stable in 2% DMSO, as high fragment concentrations
require DMSO cosolvent.[1]

o Buffer Preparation: Running Buffer: 10 mM HEPES pH 7.4, 150 mM NacCl, 0.05% Tween-20,
2% DMSO.[1]
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o Note: The DMSO concentration in the analyte samples must exactly match the running
buffer to avoid "bulk refractive index" jumps.[1]

o Sample Injection: Prepare a 2-fold dilution series of 3-(2-Aminophenoxy)propanamide
ranging from 1 mM down to 31.25 pM.

e Cycle Parameters:
o Contact Time: 30 seconds (fast association).
o Dissociation Time: 30 seconds (fast dissociation expected).
o Flow Rate: 30 pL/min.[1]

o Data Analysis: Use "Solvent Correction” algorithms. Fit data to a Steady-State Affinity model
(1:1 binding) to calculate

1]
o Self-Validation: If the binding curve does not saturate at 1 mM, report as "

mM" rather than forcing a fit.

Chemical Reactivity Assay: Amide Coupling
Efficiency (Protocol C)

Objective: Validate the "aniline handle" for library synthesis or probe development.

Rationale

To use this molecule as a building block, the aniline nitrogen must be nucleophilic enough to
react with activated esters.[1] This assay quantifies that reactivity.[1]

Protocol

e Reaction Mix:

o Substrate: 3-(2-Aminophenoxy)propanamide (1 eq, 0.1 mmol).[1]
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o Electrophile: Acetyl Chloride (1.1 eq) or NHS-Biotin (for probe synthesis).[1]
o Base: Triethylamine (2 eq).[1]
o Solvent: DCM (Dichloromethane).[1]

e Monitoring: Stir at RT. Take aliquots at 5, 15, 30, and 60 minutes.

e Quench: Add 10% NaHCOs.

o Analysis: Analyze organic phase by LC-MS.

o Success Metric: >90% conversion to the acylated product (MW 180 + 42 = 222 Da) within
30 minutes indicates the aniline is sterically accessible and chemically competent.[1]

Cellular Cytotoxicity Assay: MTT (Protocol D)

Objective: Determine the safety window of the scaffold before using it in live-cell probe
applications.[1]

Rationale

Phenoxy-amides can sometimes exhibit off-target toxicity.[1] This assay ensures the scaffold
itself is non-toxic up to relevant concentrations.[1]

Experimental Design

Parameter Specification

Cell Lines HEK293 (Kidney), HepG2 (Liver)

Seeding Density 10,000 cells/well (96-well plate)

Compound Range 0.1 uM — 100 uM (8-point dose response)
Exposure Time 24 Hours

Readout Absorbance at 570 nm (Formazan production)

Protocol Steps
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Seeding: Plate cells in DMEM + 10% FBS.[1] Incubate overnight at 37°C/5% CO:-.

Treatment: Remove media. Add 100 pL fresh media containing the compound dilution series.
Include a Vehicle Control (0.5% DMSO) and a Positive Control (10 uM Doxorubicin).[1]

Incubation: Incubate for 24 hours.

Development: Add 10 pL MTT reagent (5 mg/mL). Incubate 4 hours.

Solubilization: Add 100 pL Detergent Reagent (SDS-HCI).[1] Incubate overnight in dark.

Measurement: Read OD570.

Calculation:

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: In Vitro Characterization & Assay
Protocols for 3-(2-Aminophenoxy)propanamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1519161/docs#application-note-in-vitro-
characterization-assay-protocols-for-3-2-aminophenoxy-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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